molecular formula C9H14O4 B1363167 2-carboxycyclohexaneacetic acid

2-carboxycyclohexaneacetic acid

Cat. No.: B1363167
M. Wt: 186.2 g/mol
InChI Key: GCGCKIUIBPEAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carboxycyclohexaneacetic acid (CAS 67950-95-2) is a cyclohexane-based carboxylic acid derivative, often identified as a research chemical and impurity in pharmaceuticals such as Gabapentin (synonyms: Gabapentin Impurity E, NSC 90823) . Its molecular formula is C9H12O4 (molecular weight: 184.19 g/mol). This compound is primarily used in laboratory settings for analytical and synthetic purposes, with strict restrictions against human or veterinary therapeutic use due to its unvalidated safety profile .

Structurally, it features a cyclohexane ring substituted with two carboxylic acid groups at adjacent positions, conferring polarity and reactivity. Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) under OSHA classifications .

Properties

IUPAC Name

2-(carboxymethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGCKIUIBPEAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-carboxycyclohexaneacetic acid can be synthesized through the reaction of 1-cyclohexane methanol with chloroacetic acid . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent, such as water or an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-carboxycyclohexaneacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-carboxycyclohexaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification or amidation reactions.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexane-1,2-diol.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-carboxycyclohexaneacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-carboxycyclohexaneacetic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and stability. The compound can also participate in metabolic pathways, where it undergoes enzymatic transformations to produce biologically active metabolites .

Comparison with Similar Compounds

Structural and Functional Differences

  • This makes it suitable for studying ionic interactions in pharmaceutical impurities .
  • 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid: Features an amino-oxoethyl side chain, introducing hydrogen-bonding and nucleophilic properties.
  • Cyclohexanecarboxylic Acid : A simpler derivative with a single carboxylic acid group, widely used in organic synthesis. Its lower molecular weight correlates with higher volatility .
  • 2-Ethyl Hexyl Cyclohexenecarboxylate : An ester derivative with a bulky alkyl chain, imparting hydrophobicity. Used in coatings but restricted in food-contact applications due to toxicity risks .

Hazard Profiles

  • Acute Toxicity : 1-Carboxycyclohexaneacetic acid exhibits higher acute oral toxicity (Category 4) compared to cyclohexanecarboxylic acid, which primarily causes respiratory irritation .
  • Reactivity: The amino-oxoethyl derivative’s reactivity in biochemical environments contrasts with the ester’s stability in polymer coatings .

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